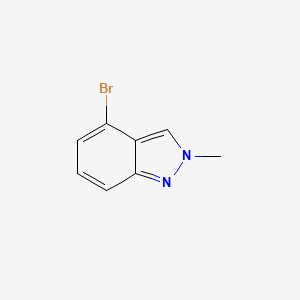

4-Bromo-2-methyl-2H-indazole

Description

Overview of Indazole Heterocycles in Contemporary Chemical Research

Indazole-based compounds are at the forefront of modern chemical research due to their wide-ranging pharmacological potential. researchgate.netirma-international.org They have been investigated for a variety of therapeutic applications, including as anti-cancer, anti-inflammatory, antimicrobial, and antipsychotic agents. biotech-asia.orgrsc.org The versatility of the indazole scaffold allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets. austinpublishinggroup.com Several FDA-approved drugs, such as the anti-cancer agents niraparib (B1663559) and pazopanib, feature an indazole core, underscoring the clinical significance of this heterocyclic system. rsc.orgnih.gov

Tautomeric Considerations in Indazole Systems: Focus on 2H-Indazole Stability and Reactivity

Indazoles can exist in two principal tautomeric forms: 1H-indazole and 2H-indazole. nih.gov While the 1H-tautomer is generally more thermodynamically stable, the 2H-isomers possess distinct electronic and steric properties that make them highly valuable in specific applications. nih.gov The position of the substituent on the pyrazole (B372694) nitrogen significantly influences the molecule's reactivity and its ability to form hydrogen bonds, which is a critical factor in drug-receptor interactions. pharmablock.com The 2H-indazole scaffold, in particular, has been a key component in the development of certain kinase inhibitors, where the nitrogen at the 2-position plays a crucial role in binding to the target enzyme. rsc.org

Academic Rationale for Investigating Halogenated and Alkylated Indazole Derivatives

The investigation of halogenated and alkylated indazole derivatives is driven by the desire to create novel molecules with enhanced or specific biological activities and material properties. Halogenation, particularly with bromine, introduces a versatile functional handle for further synthetic transformations, such as palladium-catalyzed cross-coupling reactions. igi-global.com Alkylation of the indazole nitrogen, as with the methyl group in 4-Bromo-2-methyl-2H-indazole, can improve metabolic stability and modulate the lipophilicity of the molecule, which are important considerations in drug design. This strategic derivatization allows for the systematic exploration of chemical space and the development of compounds with optimized characteristics for their intended applications. biotech-asia.org

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-methylindazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-11-5-6-7(9)3-2-4-8(6)10-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFOZLGCQBJDWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C2C(=N1)C=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626451 | |

| Record name | 4-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590417-93-9 | |

| Record name | 4-Bromo-2-methyl-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 590417-93-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 4 Bromo 2 Methyl 2h Indazole and Its Derivatives

Established Synthetic Routes to 2H-Indazoles

A variety of synthetic methodologies have been developed to afford 2H-indazoles, ranging from direct modification of the indazole ring to de novo construction of the heterocyclic core. These methods can be broadly categorized based on the key bond-forming strategy and the type of catalysis employed.

The direct N-alkylation of the indazole ring is a straightforward approach, but controlling the regioselectivity between the N1 and N2 positions is a primary challenge. The outcome is highly sensitive to the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org

Generally, direct alkylation of 1H-indazoles results in a mixture of N¹- and N²-substituted products. nih.gov For instance, Mitsunobu conditions have been shown to favor the formation of the N2 regioisomer. nih.govbeilstein-journals.org In one study, N-alkylation of a substituted indazole under Mitsunobu conditions produced the N2 product in 58% yield, compared to only 20% for the N1 isomer. nih.gov Conversely, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) often promotes N1 selectivity, particularly with electron-deficient indazoles. researchgate.netbeilstein-journals.org The choice of solvent can also be critical; solvent-dependent regioselectivity has been observed when using sodium hexamethyldisilazide (NaHMDS) in either THF or dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org More recently, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds, achieving N2/N1 ratios of up to 100/0. rsc.org

| Method | Reagents/Catalyst | Solvent | General Outcome | Reference(s) |

| Mitsunobu Reaction | DEAD, PPh₃, Alcohol | THF | Strong preference for N2-alkylation | nih.govbeilstein-journals.org |

| Base-Mediated | NaH | THF | High N1-selectivity observed | researchgate.netbeilstein-journals.org |

| Base-Mediated | K₂CO₃ | DMF / Acetone (B3395972) | Often yields a mixture of N1 and N2 isomers | researchgate.netchemicalbook.com |

| Acid-Catalyzed | TfOH, Diazo compound | Not specified | Highly regioselective for N2-alkylation | rsc.org |

| Metal-Mediated | Ga/Al or Al, Alkyl bromides | Not specified | High-yielding synthesis of 2H-indazoles | rsc.org |

Constructing the 2H-indazole core through cyclization reactions offers an alternative to direct alkylation, often providing better control over regioselectivity. One of the classic methods is the Cadogan indazole synthesis, which involves the reductive cyclization of ortho-imino-nitrobenzenes. acs.org This reaction is typically mediated by a deoxygenating agent like triethyl phosphite (B83602) or tri-n-butylphosphine. acs.orgacs.orgorganic-chemistry.org While traditionally requiring high temperatures, milder conditions have been developed. organic-chemistry.orgnih.gov

Another powerful strategy is the [3+2] dipolar cycloaddition between arynes and sydnones. nih.govnih.gov This method is highly efficient, proceeds under mild conditions, and exclusively yields 2H-indazoles without contamination from the 1H-isomer. nih.gov The reaction involves the generation of a reactive aryne intermediate, which then undergoes cycloaddition with a sydnone, followed by a spontaneous extrusion of carbon dioxide to form the aromatic 2H-indazole ring. nih.gov Metal-free cyclization can also be achieved through electrochemical oxidation of ortho-alkyl-substituted azobenzenes. organic-chemistry.org

| Cyclization Strategy | Key Reactants | Reagents/Conditions | Product Type | Reference(s) |

| Cadogan Reductive Cyclization | o-Imino-nitrobenzenes | Tri-n-butylphosphine, i-PrOH, 80 °C | 2-Substituted-2H-indazoles | acs.orgorganic-chemistry.org |

| [3+2] Dipolar Cycloaddition | Sydnones, Benzyne precursors | TBAF, THF | 2-Substituted-2H-indazoles | nih.govnih.gov |

| Reductive Cyclization | o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, Ph₃P, Microwave | 2-Aryl-2H-indazoles | organic-chemistry.org |

| Oxidative Cyclization | o-Alkyl-substituted azobenzenes | Electrochemical oxidation | 2H-Indazole derivatives | organic-chemistry.org |

Palladium catalysis provides versatile and efficient pathways for the synthesis of 2H-indazoles. One notable approach involves the intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines. acs.orgnih.gov This reaction, typically using a catalyst system like Pd(OAc)₂ with a phosphine (B1218219) ligand (e.g., dppf) and a base (e.g., tBuONa), constructs the N(1)–C(7a) bond of the indazole ring. acs.org This method is tolerant of a wide range of functional groups on the substrates. acs.orgnih.gov

A direct, one-step synthesis has also been reported through the palladium-catalyzed reaction of 2-bromobenzyl bromides with arylhydrazines. organic-chemistry.orgacs.org This process involves a sequence of regioselective intermolecular N-benzylation, followed by intramolecular N-arylation and subsequent oxidation to yield the 2-aryl-2H-indazole product. acs.org Furthermore, palladium catalysts are used for the direct C3-arylation of the pre-formed indazole ring, which is a powerful tool for derivatization. nih.govmdpi.comrsc.org

| Reaction Type | Key Reactants | Catalyst System | Key Features | Reference(s) |

| Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂, dppf, tBuONa | Forms N(1)–C(7a) bond; good functional group tolerance | acs.orgnih.gov |

| Intermolecular/Intramolecular Cascade | 2-Bromobenzyl bromides, Arylhydrazines | Pd-catalyst, t-Bu₃PHBF₄, Cs₂CO₃ | One-pot synthesis of 2-aryl-2H-indazoles | organic-chemistry.orgacs.org |

| C3-H Direct Arylation | 1H-Indazole, Aryl halides | Pd(OAc)₂, PPh₃, on water | C3-functionalization of the indazole core | nih.govmdpi.com |

Copper-catalyzed reactions represent a cost-effective and efficient alternative for synthesizing 2H-indazoles. One-pot, three-component reactions involving 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) have been developed, where the copper catalyst is crucial for the sequential formation of C–N and N–N bonds. organic-chemistry.orgacs.org This method has a broad substrate scope and high tolerance for various functional groups. acs.org Ligand-free copper(I) oxide nanoparticles have also been successfully employed under green solvent conditions (PEG 300). organic-chemistry.org

Copper catalysis is also widely used for the N-arylation of the indazole nucleus using aryl halides. tandfonline.comtandfonline.comorganic-chemistry.orgacs.org These Ullmann-type couplings can be performed with various copper sources (e.g., CuI, CuBr, CuCl) and often proceed efficiently even without a ligand. tandfonline.comtandfonline.com For example, the coupling of indazole with aryl bromides can be achieved using CuI as a catalyst and K₃PO₄ as a base in DMF. tandfonline.com

| Reaction Type | Key Reactants | Catalyst System | Key Features | Reference(s) |

| One-Pot Three-Component | 2-Bromobenzaldehydes, Amines, NaN₃ | CuI, TMEDA | Sequential C-N and N-N bond formation | organic-chemistry.orgacs.org |

| One-Pot Three-Component | 2-Halobenzaldehydes, Amines, NaN₃ | Cu₂O-NPs (ligand-free) | Uses a green solvent (PEG 300) | organic-chemistry.org |

| N-Arylation (Ullmann Coupling) | Indazole, Aryl bromides | CuI (ligand-free), K₃PO₄ | Cost-effective C-N cross-coupling | tandfonline.comtandfonline.com |

| N-Arylation (Ullmann Coupling) | Indazole, Aryl iodides/bromides | CuI, Diamine ligand | Broad scope for N-arylation of heterocycles | organic-chemistry.orgacs.org |

To address the environmental and cost concerns associated with transition metals, several metal-free synthetic routes to 2H-indazoles have been established. A notable method involves the reaction of 2-ethynylaryltriazenes with arylsulfinic acids under visible-light irradiation at room temperature. nih.govorganic-chemistry.org This process proceeds without an external photocatalyst via an electron donor-acceptor complex to afford 3-functionalized 2H-indazoles. organic-chemistry.org Thermally, these same precursors can undergo intramolecular oxidation and cyclization to yield 2H-indazole-3-carbaldehydes. nih.govorganic-chemistry.org

As mentioned previously, the Cadogan reductive cyclization can be performed under metal-free conditions using phosphines like tri-n-butylphosphine as the reducing and cyclizing agent. acs.orgorganic-chemistry.org This approach involves the condensation of an o-nitrobenzaldehyde with an amine, followed by phosphine-mediated deoxygenation and cyclization to furnish the 2H-indazole product. acs.orgorganic-chemistry.org

| Method | Key Reactants | Reagents/Conditions | Product | Reference(s) |

| Photochemical/Thermal | 2-Ethynylaryltriazenes | Arylsulfinic acid, Visible light or 50 °C | 3-Functionalized 2H-indazoles | nih.govorganic-chemistry.org |

| Reductive Cyclization | o-Imino-nitrobenzenes | Tri-n-butylphosphine | 2-Substituted-2H-indazoles | acs.orgorganic-chemistry.org |

| Mills Reaction/Cyclization | 2-Aminobenzyl alcohols, Nitrosobenzenes | Thionyl bromide, Acetic acid | 2H-Indazoles | researchgate.net |

Targeted Synthesis of 4-Bromo-2-methyl-2H-indazole

The specific synthesis of this compound is most directly achieved through the N-methylation of 4-Bromo-1H-indazole. This reaction typically produces a mixture of the N1 and N2 methylated isomers, which must then be separated. chemicalbook.com

A general procedure involves treating 4-Bromo-1H-indazole with a base, such as potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetone or dimethylformamide (DMF). The reaction mixture is stirred to form the indazolide anion. Subsequently, an electrophilic methylating agent, most commonly iodomethane (B122720) (CH₃I), is added. The reaction is then heated to facilitate the alkylation. After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent. The key step is the final purification, where the desired this compound is separated from its 4-bromo-1-methyl-1H-indazole regioisomer using silica (B1680970) gel column chromatography. chemicalbook.com

| Reactant | Reagents | Solvent | Conditions | Products | Reference(s) |

| 4-Bromo-1H-indazole | 1. Potassium carbonate (K₂CO₃) 2. Iodomethane (CH₃I) | Acetone or DMF | Reflux, 3-8 hours | This compound and 4-Bromo-1-methyl-1H-indazole | chemicalbook.com |

Strategies for Incorporating Bromine at the 4-Position

The introduction of a bromine atom at the C-4 position of the indazole ring is a key initial step. This can be accomplished either by direct bromination of the pre-formed indazole nucleus or by utilizing a brominated precursor that is subsequently cyclized to form the indazole ring.

One common strategy involves the direct electrophilic halogenation of an indazole. Reagents such as N-bromosuccinimide (NBS) or bromine (Br₂) are frequently employed. chim.itrsc.org The regioselectivity of this reaction can be influenced by the solvent, temperature, and the presence of substituents already on the indazole ring. rsc.orgnih.gov For instance, metal-free halogenation of 2H-indazoles using NBS has been shown to be highly regioselective, although the primary sites of attack are often the C3 and C7 positions. rsc.orgnih.gov Achieving selective bromination at the C4 position can be challenging and may result in a mixture of isomers.

An alternative and often more controlled approach is to start with a precursor that already contains the bromine atom in the desired position. For example, a synthetic route can begin with a brominated aniline (B41778) derivative. A multi-step synthesis described by the Shokat Lab involves the bromination of a substituted aniline, which is then converted into the corresponding indazole. ucsf.edu This method ensures the bromine is unequivocally positioned at the equivalent of the C-4 position in the final indazole product.

Regioselective Methylation at the 2-Position

Once 4-bromo-1H-indazole is obtained, the subsequent methylation step is critical for producing the desired N-2 isomer. The alkylation of indazoles is notoriously non-selective, often yielding a mixture of N-1 and N-2 methylated products, with the N-1 isomer typically being the thermodynamically more stable and thus the major product under basic conditions. chemicalbook.comresearchgate.net

A general method for methylating 4-bromo-1H-indazole involves using an alkylating agent like iodomethane (methyl iodide) in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or N,N-dimethylformamide (DMF). chemicalbook.com This reaction typically produces both 4-bromo-1-methyl-1H-indazole and this compound. chemicalbook.com The separation of these regioisomers is a crucial part of the process and often requires column chromatography. chemicalbook.com

Research has shown that the N-2 lone pair is kinetically more accessible, suggesting that N-2 alkylation can be favored under specific, kinetically controlled conditions. researchgate.net Strategies to enhance regioselectivity towards the N-2 position include:

Use of Specific Methylating Agents : Reagents such as methyl 2,2,2-trichloroacetimidate have been explored to achieve more regioselective methylation of the indazole ring system. researchgate.net

Catalyst-Controlled Reactions : Copper-catalyzed cross-coupling reactions between 1H-indazoles and diaryliodonium salts have been shown to afford 2-substituted-2H-indazoles with complete N(2)-regiocontrol. rsc.org

Influence of Substituents : The electronic nature of substituents on the indazole ring can influence the N-1/N-2 ratio during alkylation. beilstein-journals.org

| Methylating Agent | Base | Solvent | Conditions | N-1 Product Yield | N-2 Product Yield | Reference |

|---|---|---|---|---|---|---|

| Iodomethane | K₂CO₃ | DMF | 25 °C, 3h | 59.8% | 24.3% | chemicalbook.com |

| Iodomethane | K₂CO₃ | Acetone | Reflux, 3-8h | Mixture of Isomers | chemicalbook.com |

Multi-Step Synthetic Pathways and Yield Optimization

A common and practical multi-step pathway to this compound involves the initial bromination of 1H-indazole to form 4-bromo-1H-indazole, followed by the methylation step as described above.

Typical Synthetic Pathway:

Bromination : 1H-Indazole is treated with a brominating agent to yield 4-bromo-1H-indazole.

Methylation : 4-Bromo-1H-indazole is reacted with iodomethane and potassium carbonate in DMF. chemicalbook.com

Purification : The resulting mixture of N-1 and N-2 isomers is separated by silica gel column chromatography to isolate the pure this compound. chemicalbook.com

Synthesis of Advanced Derivatives of this compound

The presence of the bromine atom and the stable indazole core makes this compound a valuable intermediate for creating more complex molecules. Derivatization can occur at the bromine moiety, on other positions of the indazole ring, or even at the methyl group.

Functionalization through Cross-Coupling Reactions of the Bromine Moiety

The bromine atom at the C-4 position is particularly amenable to a variety of palladium-mediated cross-coupling reactions. researchgate.net These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functional groups.

Suzuki-Miyaura Coupling : This reaction couples the bromoindazole with boronic acids or their esters to form new aryl-aryl or aryl-vinyl bonds. This is a widely used method for introducing substituted phenyl rings or other aromatic systems at the C-4 position. researchgate.netrsc.org

Heck Coupling : The Heck reaction allows for the introduction of vinyl groups by coupling the bromoindazole with alkenes. researchgate.net

Sonogashira Coupling : This reaction introduces alkynyl substituents by coupling with terminal alkynes, providing a route to compounds with a C-C triple bond at the 4-position. researchgate.net

Stille Coupling : In a Stille coupling, organostannanes are used to transfer a variety of organic groups to the indazole core. researchgate.net

These cross-coupling reactions provide a modular approach to building a library of 4-substituted-2-methyl-2H-indazole derivatives, which is essential for structure-activity relationship studies in medicinal chemistry. rsc.org

| Reaction Type | Coupling Partner | Typical Catalyst | Resulting Functional Group at C-4 | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(dppf)Cl₂ | Aryl | researchgate.netrsc.org |

| Heck | Alkene | Pd(OAc)₂ | Vinyl | researchgate.net |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂/CuI | Alkynyl | researchgate.net |

| Stille | Organostannane | Pd(PPh₃)₄ | Aryl, Vinyl, Alkyl | researchgate.net |

Further Substitution Reactions on the Indazole Ring

While the C-4 position is functionalized, other positions on the indazole ring can also undergo substitution, although the directing effects of the existing 4-bromo and 2-methyl groups must be considered. Electrophilic substitution reactions, such as nitration or further halogenation, are possible. For instance, studies on the halogenation of 2H-indazoles have shown that positions C-3, C-5, and C-7 are susceptible to electrophilic attack. rsc.orgnih.gov The introduction of a second halogen, for example, could create a di-halogenated indazole intermediate, opening up possibilities for sequential and site-selective cross-coupling reactions. rsc.org

Derivatization at the Methyl Group

Functionalization of the N-methyl group is chemically challenging due to the high pKa of the methyl protons, making deprotonation difficult. However, strategies developed for similar N-methyl heterocyclic systems could potentially be applied. For example, methods involving the direct generation of a C,N-dianion have been used to functionalize the methyl group of 2-methylindole. rsc.org Such a strategy would involve strong bases to deprotonate the methyl group, forming a reactive carbanion that could then be quenched with various electrophiles to introduce new functional groups. This remains a less explored area for 2-methyl-indazoles but represents a potential avenue for creating novel derivatives.

Reactivity and Transformational Chemistry of 4 Bromo 2 Methyl 2h Indazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for aromatic compounds. wikipedia.org In these reactions, an electrophile attacks the aromatic ring, leading to the substitution of a hydrogen atom. wikipedia.org The indazole nucleus is susceptible to electrophilic attack, and the regioselectivity of such reactions is influenced by the existing substituents. For 2-substituted indazoles, electrophilic substitution typically occurs at the C3, C5, or C7 positions. nih.gov

In the case of 4-bromo-2-methyl-2H-indazole, the bromine atom is a deactivating group, which decreases the rate of electrophilic aromatic substitution compared to unsubstituted indazole. However, it directs incoming electrophiles to the ortho and para positions. The methyl group at the N2 position is an activating group. The interplay of these electronic effects, along with the inherent reactivity of the indazole ring, will determine the position of substitution.

Common electrophilic aromatic substitution reactions include nitration and sulfonation. organicchemistrytutor.com Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.com Sulfonation is carried out with fuming sulfuric acid, which provides sulfur trioxide (SO₃) as the electrophile. libretexts.org

While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, related studies on 2-substituted indazoles suggest that substitution is likely to occur at the C3, C5, or C7 positions. nih.gov Further halogenation of substituted indazoles has also been reported, indicating the potential for additional functionalization via electrophilic attack. rsc.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions of this compound

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound |

| Sulfonation | SO₃, H₂SO₄ | This compound sulfonic acid |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) reactions involve the displacement of a leaving group on an aromatic ring by a nucleophile. nih.gov The success of SNAr reactions is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. nih.gov The bromine atom at the C4-position of this compound can potentially act as a leaving group in such reactions.

For a nucleophilic attack to occur, the aromatic ring generally needs to be activated by strongly electron-withdrawing substituents. nih.gov In the absence of such activating groups, direct nucleophilic displacement of the bromine atom in this compound is expected to be challenging under standard conditions. However, metal-catalyzed processes, such as the Buchwald-Hartwig amination (discussed in section 3.3.2), provide an effective alternative for the formation of carbon-nucleophile bonds at the C4-position.

While direct SNAr on this compound may be limited, the broader class of nucleophilic substitution reactions on related heterocyclic systems has been a subject of study. nih.gov These reactions often require specific conditions or catalysts to proceed efficiently.

Metal-Catalyzed Coupling Reactions of the Bromine Moiety

The bromine atom at the C4-position of this compound is a versatile handle for a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. nih.gov This reaction is widely used for the formation of C-C bonds. The this compound can serve as the halide partner in this reaction, allowing for the introduction of various aryl, heteroaryl, or alkyl groups at the C4-position.

The general catalytic cycle for the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. nih.gov

Studies on related bromoindazole systems have demonstrated the successful application of Suzuki-Miyaura coupling to introduce a wide range of substituents. nih.govresearchgate.net These reactions are typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromoindazoles

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 |

| PdCl₂(dppf) | - | K₂CO₃ | Toluene/H₂O | 100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 110 |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction is a powerful method for the synthesis of arylamines. This compound can be coupled with a variety of primary and secondary amines, as well as other nitrogen-containing nucleophiles, using this methodology. researchgate.netnih.gov

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to a palladium(0) complex, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond. wikipedia.org The choice of palladium precursor, ligand, and base is crucial for the success of the reaction. rsc.org

This reaction has been successfully applied to a wide range of heterocyclic bromides, highlighting its potential for the synthesis of 4-amino-2-methyl-2H-indazole derivatives. nih.gov

Table 3: Typical Conditions for Buchwald-Hartwig Amination of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 |

| Pd(OAc)₂ | XPhos | K₃PO₄ | 1,4-Dioxane | 110 |

| PEPPSI-IPr | - | K₂CO₃ | t-Amyl alcohol | 100 |

The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. researchgate.netnih.gov this compound can be used as the aryl halide component to introduce an alkynyl group at the C4-position.

The mechanism is thought to involve a palladium catalytic cycle and a copper catalytic cycle. The palladium cycle is similar to that of other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide, which then participates in the transmetalation step. organic-chemistry.org Copper-free Sonogashira coupling protocols have also been developed. organic-chemistry.org

Sequential Sonogashira and Suzuki cross-coupling reactions have been demonstrated on dihaloindazoles, showcasing the utility of these reactions in building complex molecular architectures. thieme-connect.de

Table 4: Common Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 |

| Pd(OAc)₂ | - | Cs₂CO₃ | Toluene | 100 |

| Pd/C | CuI | Piperidine | DMF | 80 |

Other Significant Transformations (e.g., oxidation, reduction, cyclization of new side chains)

Beyond the direct transformations of the bromine moiety, this compound can serve as a scaffold for the introduction of side chains that can undergo further significant transformations.

Oxidation and Reduction: The indazole ring itself is relatively stable to oxidation and reduction under typical conditions. However, functional groups introduced onto the ring via the aforementioned coupling reactions can be selectively oxidized or reduced. For example, a nitro group introduced via electrophilic substitution could be reduced to an amino group, providing another route to aminoindazoles.

Cyclization of New Side Chains: Functional groups introduced at the C4-position can be designed to participate in intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. For instance, a side chain containing a carboxylic acid and an amine could potentially undergo cyclization to form a lactam. The synthesis of substituted indazoles via the cyclization of hydrazones is a known strategy. researchgate.net Furthermore, [3+2] cycloaddition reactions have been employed for the synthesis of 2H-indazoles. nih.gov While these examples often pertain to the formation of the indazole core itself, the principles can be extended to the cyclization of side chains appended to a pre-existing indazole. The development of methods for the synthesis of 2,5-disubstituted thiazoles via the cyclization of N-substituted α-amino acids is an example of such a strategy in a different heterocyclic system. nih.gov

The reactivity of this compound provides a rich platform for the synthesis of a diverse array of substituted indazole derivatives with potential applications in various fields of chemical research.

Regioselectivity and Stereochemical Considerations in Derivatives

The reactivity of this compound in transformational chemistry is significantly influenced by regioselectivity, dictating the position of incoming substituents, and stereochemistry, concerning the three-dimensional arrangement of atoms in its derivatives. The inherent asymmetry of the indazole core, combined with the directing effects of existing substituents—the bromo group at C4, the methyl group at N2, and the electronic nature of the bicyclic system—governs the outcome of various chemical transformations.

Regioselectivity in Further Substitution

The substitution pattern of this compound directs incoming electrophiles to specific positions on the indazole ring. The electronic properties of the N2-substituted indazole ring generally favor electrophilic substitution on the benzene (B151609) portion of the molecule.

Halogenation: Metal-free halogenation reactions on 2-substituted indazoles have demonstrated high regioselectivity. nih.govrsc.org For instance, the bromination of 2-phenyl-2H-indazole with Br₂ can yield the 3-bromo-2H-indazole in high yield. rsc.org However, further bromination can lead to a mixture of di-substituted products. rsc.org More controlled, metal-free methods using N-halosuccinimides (NXS) allow for the selective synthesis of mono- and poly-halogenated 2H-indazoles by carefully adjusting reaction conditions. nih.govrsc.org In the case of this compound, further halogenation would be directed to other available positions on the benzene ring, influenced by the existing bromo group.

| Reaction | Reagent | Expected Major Regioisomers | Reference |

| Bromination | NBS | 3,4-dibromo-2-methyl-2H-indazole, 4,7-dibromo-2-methyl-2H-indazole | nih.gov |

| Chlorination | NCS | 4-bromo-3-chloro-2-methyl-2H-indazole, 4-bromo-7-chloro-2-methyl-2H-indazole | rsc.org |

NBS: N-Bromosuccinimide, NCS: N-Chlorosuccinimide

C3-Functionalization: While N1 and N2 are the most common nucleophilic positions in 1H-indazoles, direct C3-functionalization presents a significant regioselective challenge. mit.edu However, novel methods have been developed to achieve high C3 selectivity. For instance, a highly C3-selective allylation of 1H-N-(benzoyloxy)indazoles has been achieved using copper hydride (CuH) catalysis. mit.edu This strategy reverses the typical reactivity pattern and allows for the introduction of substituents at the C3 position, which would be a key transformation for derivatives of this compound. This approach is significant for creating acyclic quaternary stereocenters at the C3-position with high efficiency. mit.edu

Stereochemical Considerations

Stereochemistry becomes a critical consideration when derivatization of this compound leads to the formation of chiral centers. The introduction of a substituent at a prochiral center or the use of chiral reagents or catalysts can result in the formation of enantiomers or diastereomers.

Creation of Chiral Centers: Many biologically active indazole derivatives are chiral, and their therapeutic effects are often enantiomer-specific. frontiersin.org The synthesis of indazole-3-carboxamides, for example, often starts from chiral amino acids to produce enantiomerically pure products. frontiersin.org

Transformations of this compound that introduce a stereocenter, particularly at the C3 position, necessitate stereochemical control. The aforementioned C3-allylation using CuH catalysis is a prime example of an enantioselective transformation, capable of producing C3-allyl 1H-indazoles with quaternary stereocenters in high enantiomeric excess. mit.edu

Enantioselective Synthesis: The development of enantioselective synthetic methods is crucial for accessing specific stereoisomers of this compound derivatives. The choice of chiral ligands in metal-catalyzed reactions or the use of chiral auxiliaries can direct the stereochemical outcome of a reaction.

| Transformation | Catalyst/Reagent | Stereochemical Outcome | Reference |

| C3-Allylation | CuH with chiral ligand (e.g., Ph-BPE) | High enantioselectivity for the formation of a C3 quaternary stereocenter | mit.edu |

| Amide Coupling | Chiral amino acid derivatives | Enantiospecific synthesis of indazole-3-carboxamides | frontiersin.org |

The stereochemical configuration of these derivatives can significantly impact their biological activity, making the development of stereoselective transformations a key focus in the medicinal chemistry of indazoles.

Advanced Spectroscopic and Structural Elucidation Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structural Assignment [¹H, ¹³C, ¹⁴N, ¹⁵N NMR]

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including "4-Bromo-2-methyl-2H-indazole." It provides detailed information about the chemical environment of magnetically active nuclei.

¹H NMR Spectroscopy: Proton NMR is instrumental in distinguishing between the N-methylated isomers of 4-bromoindazole. The chemical shifts of the protons are influenced by their position relative to the nitrogen atoms and the bromine substituent. For "this compound," the following ¹H NMR spectral data has been reported in DMSO-d6 at 400 MHz: δ 8.37 (s, 1H), 7.60-7.57 (m, 1H), 7.26-7.21 (m, 1H), 7.13 (dd, J = 7.3, 8.6 Hz, 1H), 4.16 (s, 3H). google.com

In contrast, the isomeric "4-Bromo-1-methyl-1H-indazole" displays a different set of signals under the same conditions: δ 7.98 (d, J = 0.9 Hz, 1H), 7.67-7.65 (m, 1H), 7.35-7.27 (m, 2H), 4.04 (s, 3H). google.com The distinct singlet for the H-3 proton at 8.37 ppm in the 2-methyl isomer is a key differentiating feature.

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) of 4-Bromo-N-methyl-indazole Isomers

| Proton | This compound google.com | 4-Bromo-1-methyl-1H-indazole google.com |

| H-3 | 8.37 (s) | 7.98 (d) |

| Aromatic H | 7.60-7.57 (m) | 7.67-7.65 (m) |

| Aromatic H | 7.26-7.21 (m) | 7.35-7.27 (m) |

| Aromatic H | 7.13 (dd) | 7.35-7.27 (m) |

| N-CH₃ | 4.16 (s) | 4.04 (s) |

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For "this compound," mass spectrometry confirms the expected molecular mass.

In a patent describing the synthesis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of a mixture containing "this compound" showed a protonated molecule [M+H]⁺ at an m/z of 211.1, which corresponds to the calculated value for the molecular formula C₈H₈BrN₂. google.comgoogle.com This confirms the successful synthesis of the target compound.

Predicted mass spectrometry data for various adducts of "this compound" are also available, providing further theoretical support for its identification.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 210.98654 |

| [M+Na]⁺ | 232.96848 |

| [M-H]⁻ | 208.97198 |

| [M]⁺ | 209.97871 |

A detailed fragmentation analysis would provide further structural information. The fragmentation pattern would be expected to show the loss of the methyl group, bromine atom, and potentially cleavage of the indazole ring system, providing valuable data for structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific experimental IR spectrum for "this compound" is not available in the surveyed literature, the expected characteristic absorption bands can be predicted based on its structure.

Key expected absorptions would include:

C-H stretching vibrations for the aromatic and methyl protons, typically in the range of 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

C=C and C=N stretching vibrations from the aromatic and pyrazole (B372694) rings, expected in the 1600-1450 cm⁻¹ region.

C-N stretching vibrations typically observed in the 1350-1000 cm⁻¹ range.

C-Br stretching vibration , which would appear in the fingerprint region, generally below 700 cm⁻¹.

X-ray Diffraction Studies for Solid-State Structure Determination and Regioselectivity Confirmation

A successful single-crystal X-ray diffraction study would unambiguously confirm the regioselectivity of the methylation at the N-2 position, providing conclusive evidence to differentiate it from the N-1 isomer. The crystal packing information would also reveal intermolecular interactions such as hydrogen bonding or π-stacking, which influence the physical properties of the compound. As of the current literature review, no published X-ray crystal structure for "this compound" has been found.

UV-Vis Spectroscopy for Electronic Structure and Photophysical Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to study its photophysical properties. The UV-Vis absorption spectrum of "this compound" is expected to show characteristic absorption bands corresponding to π-π* transitions within the indazole aromatic system.

The position and intensity of these absorption maxima would be influenced by the bromine and methyl substituents. While specific experimental UV-Vis data for "this compound" is not documented in the available literature, studies on similar indazole derivatives can provide an estimation of its electronic absorption properties. Such data is valuable for understanding the compound's behavior in light-sensitive applications and for certain analytical quantification methods.

Computational Approaches in the Study of 4 Bromo 2 Methyl 2h Indazole and Analogs

Density Functional Theory (DFT) for Mechanistic Insights and Tautomer Stability

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It has been effectively applied to the study of indazole derivatives to gain mechanistic insights and evaluate tautomeric stability.

DFT calculations are instrumental in elucidating reaction pathways. For instance, studies on the synthesis of 2H-indazoles have employed DFT to explore potential radical chain mechanisms, revealing the energetics of intermediate steps and transition states. nih.gov This level of mechanistic detail is crucial for optimizing reaction conditions and improving the yields of desired products like 4-Bromo-2-methyl-2H-indazole.

Furthermore, DFT is used to assess the relative stability of different tautomers of indazole compounds. The indazole core can exist in 1H and 2H forms, and their relative stability is influenced by the substitution pattern. DFT calculations can accurately predict the ground-state energies of these tautomers, helping to understand their prevalence under different conditions. While 2H-indazoles have been historically less explored than their 1H counterparts, understanding their stability is key to developing regioselective synthetic methods. researchgate.net

A common application of DFT in the study of indazole derivatives involves calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap. nih.govrsc.org This energy gap is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. For example, a DFT computational study on a series of 3-carboxamide indazole derivatives identified specific compounds with the most substantial HOMO-LUMO energy gaps, indicating higher stability. nih.govrsc.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations provide a fundamental understanding of the electronic structure of molecules like this compound. nih.gov These methods, which solve the Schrödinger equation for a given molecular system, offer detailed information about electron distribution, molecular orbitals, and various energetic properties. aps.org

The analysis of the electronic structure helps in predicting the reactivity of different sites within the molecule. For instance, by calculating atomic charges, researchers can identify electrophilic and nucleophilic centers, predicting how the molecule will interact with other reagents. In substituted oxazoles and thiazoles, analogous heterocyclic systems, quantum chemical calculations have shown how methyl substitution affects the electron density on heteroatoms, thereby influencing their reactivity. researchgate.net

Key parameters derived from quantum chemical calculations include:

Ionization Potential: The energy required to remove an electron, related to the HOMO energy.

Electron Affinity: The energy released when an electron is added, related to the LUMO energy.

These calculations are vital for a comparative study of different indazole analogs, allowing for a systematic evaluation of how various substituents, such as the bromo and methyl groups in this compound, modulate the electronic properties and, consequently, the chemical behavior of the indazole core. researchgate.netresearchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is extensively used to study how indazole derivatives, including analogs of this compound, interact with biological targets. nih.gov

Docking simulations have been crucial in identifying and optimizing indazole-based inhibitors for various enzymes. For example, studies on indazole compounds as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), an enzyme involved in bacterial quorum sensing, have used molecular docking to identify key amino acid residues in the active site that are crucial for binding. nih.govaboutscience.eu These studies help explain the inhibitory mechanism and guide the design of more potent analogs. distantreader.org

In the context of cancer research, molecular docking has been applied to synthesized indazole derivatives to evaluate their binding affinity for targets like the aromatase enzyme, which is implicated in breast cancer. The results from these simulations, often expressed as a binding energy or dock score, help to rank compounds and prioritize them for further experimental testing. For instance, specific substituted indazoles have shown high binding energies with the aromatase enzyme, forming hydrogen bonds with key residues like Arg115. Similarly, docking studies of indazole derivatives with renal cancer-related proteins have identified compounds with the highest binding energies, suggesting their potential as therapeutic agents. nih.gov

The following table summarizes findings from a molecular docking study of various indazole derivatives against different protein targets.

| Compound Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

| Indazole Derivatives | Aromatase Enzyme | Arg115, Thr310, Leu372, Leu477 | -7.7 to -8.0 | |

| 3-Carboxamide Indazoles | Renal Cancer Protein (6FEW) | Not specified | High (specific values not listed) | nih.gov |

| 4,5-dihydro-2H-indazoles | Cyclooxygenase-2 (COX-2) | Not specified | Not specified | nih.gov |

| Indazole Compounds | SAH/MTAN | ALA150, PHE335, VAL171 | -11.191 to -14.477 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For indazole analogs, QSAR studies are invaluable for predictive modeling and understanding the structural features essential for their therapeutic effects. eurekaselect.comresearchgate.net

QSAR models are developed by correlating physicochemical properties or theoretical molecular descriptors of indazole compounds with their experimentally determined biological activities, such as inhibitory concentrations (IC50) or binding affinities (Ki). distantreader.org In a study of indazole compounds inhibiting SAH/MTAN-mediated quorum sensing, a validated QSAR model identified five essential descriptors that influence the inhibitory activity. nih.govaboutscience.eu

These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding lead optimization. For example, a QSAR analysis of indazole estrogens as selective β-estrogen receptor ligands revealed that the nature of the substituent at the 3rd position of the indazole nucleus is decisive for selectivity. eurekaselect.com The study suggested that substituting a polar group at this position could enhance selectivity for the β-estrogenic receptor over the α-receptor. eurekaselect.com

The predictive power of a QSAR model is typically assessed by statistical parameters such as the squared correlation coefficient (R²). A robust QSAR model provides a framework for understanding which structural modifications are likely to improve the desired biological activity. nih.gov

In Silico Design Strategies for Novel Derivatives

In silico design encompasses a range of computational strategies used to design novel molecules with specific desired properties. These strategies are heavily employed in the development of new indazole derivatives, leveraging the insights gained from methods like DFT, molecular docking, and QSAR. researchgate.netpeerscientist.com

The design process often begins with a known active compound or a protein target structure. For instance, scaffold-based design has been used to synthesize novel indazole derivatives as inhibitors of the B-Raf protein, a key target in cancer therapy. researchgate.net In this approach, the core indazole scaffold is maintained while various substituents are computationally evaluated and then synthesized to explore their effect on binding affinity and pharmacokinetic properties. researchgate.net

Fragment-based drug design is another powerful in silico approach. This method involves identifying small molecular fragments that bind to the target and then computationally linking them together to create a more potent lead compound. This strategy has been proposed for discovering novel indazole derivatives as inhibitors of Aurora kinases, another important class of anticancer targets.

These design strategies are often iterative. A set of novel derivatives is designed in silico, their properties and activities are predicted computationally, and the most promising candidates are then synthesized and tested experimentally. nih.gov The experimental results are then used to refine the computational models, leading to a cycle of design, synthesis, and testing that efficiently guides the discovery of new and improved molecules based on the this compound scaffold. nih.gov

Biological and Pharmaceutical Research Applications of 4 Bromo 2 Methyl 2h Indazole and Its Derivatives

Role as a Privileged Scaffold in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for drug discovery. researchgate.net The indazole core is widely recognized as such a scaffold, and the 2H-indazole tautomer, in particular, is a key structural motif in numerous biologically active compounds. researchgate.netnih.govmdpi.comnih.gov This is due to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, with the active sites of proteins and enzymes. researchgate.net

The introduction of specific substituents onto the indazole ring system, such as a bromine atom at the 4-position and a methyl group at the N2 position, creates a distinct chemical entity—4-Bromo-2-methyl-2H-indazole. This substitution pattern provides several advantages in medicinal chemistry:

Modulation of Physicochemical Properties: The methyl group at the N2 position resolves the tautomeric ambiguity of the indazole ring, leading to predictable physicochemical properties such as lipophilicity and metabolic stability.

Vector for Further Synthesis: The bromine atom at the 4-position serves as a versatile synthetic handle. It can be readily functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the systematic introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Directional Interactions: The specific placement of the bromo and methyl groups can influence the molecule's orientation within a biological target's binding site, potentially enhancing selectivity and potency.

The 2H-indazole core is present in compounds designed to target a wide spectrum of biological entities, including protein kinases, cyclooxygenases, and various microbial enzymes. mdpi.comnih.gov Consequently, this compound serves as a valuable building block and a key intermediate in the synthesis of complex molecules with therapeutic potential across multiple disease areas.

Exploration of Diverse Biological Activities

The versatility of the this compound scaffold has prompted its exploration and the investigation of its derivatives in numerous fields of pharmaceutical research.

Anticancer Research

The indazole scaffold is a well-established pharmacophore in oncology, forming the core of several FDA-approved kinase inhibitors like Pazopanib and Axitinib. researchgate.net Research into bromo-substituted and N-methylated indazole derivatives continues to be a fertile ground for the discovery of new anticancer agents.

While direct studies on the anticancer activity of this compound are not extensively documented in publicly available literature, research on closely related analogues highlights the importance of its structural features. For instance, derivatives synthesized from 6-bromo-1H-indazole have demonstrated potent antiproliferative activity against various cancer cell lines. mdpi.com In one study, a series of indazole derivatives was designed, and compound 2f was identified as a potent agent that inhibited cell proliferation and colony formation in breast cancer cell lines (e.g., 4T1 and MCF-7) with IC₅₀ values of 0.23 μM and 0.34 μM, respectively. mdpi.com This compound was found to induce apoptosis by increasing levels of reactive oxygen species (ROS) and disrupting mitochondrial membrane potential. mdpi.com

Furthermore, N-methylated indazole derivatives have been synthesized and evaluated for their anticancer properties, showing mild to moderate activity against cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (breast cancer). The position and nature of substituents on the indazole ring are critical in determining the potency and selectivity of these compounds as anticancer agents. The 4-bromo substitution on the 2-methyl-2H-indazole core provides a key site for synthetic elaboration to optimize these properties, often targeting protein kinases which are crucial regulators of cell growth and proliferation. researchgate.net

| Compound Class | Target/Mechanism | Observed Activity | Relevant Cancer Cell Lines |

|---|---|---|---|

| Indazole Derivatives (general) | Kinase Inhibition (e.g., VEGFR, FGFR, EGFR) | Potent antiproliferative and anti-angiogenic effects. | Breast (4T1, MCF-7), Colon (HCT-116), Lung (A549), Liver (HepG2) |

| N-methyl Indazole Derivatives | General Cytotoxicity | Mild to moderate growth inhibition. | HCT-116, MDA-MB-231 |

| 6-Bromo-1H-indazole Derivatives | Apoptosis Induction via ROS | Significant inhibition of cell proliferation and tumor growth. | 4T1, MCF-7 |

Anti-inflammatory Investigations

The indazole nucleus is a key component in several compounds investigated for anti-inflammatory properties. A well-known example is Benzydamine, a non-steroidal anti-inflammatory drug (NSAID). Research has extended to various substituted indazoles, including the 2H-indazole series, for their potential to modulate inflammatory pathways.

Derivatives of 2H-indazole have been synthesized and evaluated as dual antimicrobial and anti-inflammatory agents. nih.gov A significant mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is upregulated at sites of inflammation. Studies have identified certain 2,3-diphenyl-2H-indazole derivatives as displaying in vitro inhibitory activity against COX-2. nih.govmdpi.com For example, specific derivatives showed 36–50% inhibition of COX-2 at a concentration of 10 μM. mdpi.com

In vivo studies on other indazole derivatives have demonstrated a significant, dose-dependent inhibition of carrageenan-induced paw edema in rats, a classic model of acute inflammation. nih.gov The anti-inflammatory effects of these indazoles are believed to be mediated through the inhibition of not only COX-2 but also pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), as well as the scavenging of free radicals. nih.gov

Although direct experimental data on the anti-inflammatory activity of this compound is limited in the available literature, its structural similarity to other biologically active 2H-indazoles suggests that its derivatives could be promising candidates for development as novel anti-inflammatory agents, potentially acting through COX-2 inhibition or other related mechanisms.

| Compound Class | Potential Target/Mechanism | Observed In Vitro/In Vivo Effect | Reference |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | COX-2 Inhibition | 36-50% inhibition of COX-2 at 10 µM. | mdpi.com |

| Indazole and its simple derivatives | Inhibition of COX-2, pro-inflammatory cytokines (TNF-α, IL-1β), and free radicals | Dose-dependent reduction of paw edema in rats. | nih.gov |

Antimicrobial and Antifungal Studies

The search for new antimicrobial and antifungal agents is a critical area of pharmaceutical research due to the rise of drug-resistant pathogens. The indazole scaffold has emerged as a promising framework for the development of such agents.

Research has shown that 2H-indazole derivatives possess a spectrum of antimicrobial activities. For instance, a series of 2,3-diphenyl-2H-indazole derivatives demonstrated in vitro growth inhibition against the pathogenic yeasts Candida albicans and Candida glabrata. nih.gov Furthermore, N-methyl-3-aryl indazole derivatives have been reported to exhibit activity against various bacterial strains, including Xanthomonas campestris, Escherichia coli, and Bacillus cereus, as well as the fungus Candida albicans. researchgate.net

Of particular relevance is the investigation of bromo-substituted indazoles. A study focused on novel 4-bromo-1H-indazole derivatives, close structural isomers of the 2H-indazole series, identified them as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). researchgate.net FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for new antibiotics. Several of these 4-bromo-1H-indazole compounds exhibited potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net For example, one derivative showed activity against penicillin-resistant S. aureus that was 256-fold more potent than the reference compound 3-methoxybenzamide. researchgate.net

These findings underscore the potential of the 4-bromo-indazole scaffold in the design of novel antibacterial and antifungal agents. The this compound core provides a strategic starting point for creating derivatives that could target essential microbial processes.

| Compound Class | Target Organisms | Mechanism of Action (if known) | Notable Activity |

|---|---|---|---|

| 2,3-diphenyl-2H-indazole derivatives | Candida albicans, Candida glabrata | Not specified | In vitro growth inhibition. |

| N-methyl-3-aryl indazoles | E. coli, B. cereus, C. albicans | Not specified | Moderate to good antimicrobial activity. |

| 4-bromo-1H-indazole derivatives | Gram-positive bacteria (incl. MRSA) | FtsZ protein inhibition | Potent activity against resistant strains. |

Antiviral Potentials (including anti-HIV)

The indazole nucleus is recognized for its broad spectrum of pharmacological activities, which includes antiviral potential. nih.gov Specifically, anti-HIV activity has been cited as one of the many biological properties associated with the indazole scaffold. nih.gov The development of novel agents to combat viral infections, particularly HIV, remains a global health priority.

While the broader class of indazole derivatives has been explored in this context, specific research detailing the antiviral or anti-HIV activity of this compound or its direct derivatives is not extensively available in the current scientific literature. However, the importance of bromo-substituted heterocyclic compounds in antiviral drug discovery is noteworthy. For example, various bromo-substituted indole (B1671886) derivatives, which share some structural similarities with indazoles, have been investigated as potential HIV-1 inhibitors. nih.gov These studies often find that the position and nature of the substituents are critical for potent antiviral activity.

Given the established role of the indazole scaffold in medicinal chemistry and the demonstrated utility of bromo-substitutions in developing bioactive molecules, derivatives of this compound represent an area for potential future investigation in the search for new antiviral therapies.

Cardiovascular and Metabolic Disease Research

Indazole derivatives have been investigated for their potential applications in treating cardiovascular and metabolic disorders. The scaffold's ability to interact with various enzymes and receptors makes it a candidate for developing agents with effects such as antiarrhythmic and antihypertensive properties. nih.gov

Research into indazole derivatives has led to the discovery of compounds with significant cardiovascular effects. For example, certain indazole-based compounds have been identified as potent inhibitors of phosphodiesterase (PDE), an enzyme family involved in regulating cardiovascular function. Additionally, some indazoles have been explored as antagonists of the 5-HT receptor, which can influence blood pressure.

While specific studies focusing on this compound in cardiovascular and metabolic disease research are not prominent, the general pharmacological profile of the indazole class suggests that derivatives from this scaffold could be of interest. The 4-bromo substituent offers a route for chemical modification to optimize interactions with cardiovascular targets, potentially leading to the development of new therapies for conditions like hypertension, arrhythmia, or other metabolic syndromes. The versatility of the indazole core continues to make it an attractive starting point for medicinal chemists in this field.

Central Nervous System (CNS) Activity (e.g., antipsychotic, analgesic)

The indazole nucleus is a key component in several compounds investigated for their effects on the central nervous system. While specific data on the antipsychotic profile of this compound is not extensively detailed in the current literature, the broader family of indazole derivatives has shown promise. For instance, some indazole-containing compounds are known to possess anti-inflammatory and analgesic properties researchgate.netnih.gov. The mechanism for these effects is often linked to the inhibition of enzymes like cyclooxygenase (COX), which are involved in pain and inflammation pathways nih.gov. The structural features of the indazole ring allow for interactions within the active sites of these CNS-relevant targets. Further research is needed to specifically elucidate the antipsychotic and detailed analgesic capabilities of this compound derivatives.

Cholinesterase Inhibitory Activity in Neurodegenerative Research

In the context of neurodegenerative diseases such as Alzheimer's, the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a key therapeutic strategy. A number of indazole derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase monash.eduresearchgate.net. One study detailed the synthesis of seventeen indazole-based derivatives and their inhibitory profiles against both AChE and BChE researchgate.netmdpi.com.

Several of these compounds demonstrated potent and selective inhibition of BChE researchgate.net. For example, a derivative featuring a trifluoro group on a phenyl ring attached to a thiadiazole moiety linked to the indazole core (Compound 9 in the study) was identified as a highly efficacious BChE inhibitor with an IC50 value of 0.89 ± 0.12 μM. This was more potent than the standard drug Donepezil (BChE IC50 = 1.35 ± 0.37 μM) mdpi.com. The selectivity for BChE over AChE is considered a potential advantage in later stages of Alzheimer's disease where BChE levels become more significant in the brain researchgate.net. Molecular docking simulations suggested that these compounds bind within the enzyme's active site through a combination of hydrophobic and polar interactions monash.eduresearchgate.net.

| Compound | Substitution Pattern | AChE IC50 (μM) | BChE IC50 (μM) |

|---|---|---|---|

| 1 | meta-Cl, -NO2 Phenyl | 0.86 ± 0.30 | 0.98 ± 0.48 |

| 9 | para-CF3 Phenyl | 0.92 ± 0.10 | 0.89 ± 0.12 |

| 14 | para-F Phenyl | 1.10 ± 0.37 | 1.19 ± 0.42 |

| Donepezil (Standard) | N/A | 1.26 ± 0.18 | 1.35 ± 0.37 |

Enzyme Inhibition Studies (e.g., kinases, phosphoinositide 3-kinase δ)

The indazole scaffold is a cornerstone in the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer therapy nih.govrsc.org. Indazole derivatives have been designed to target a wide range of kinases, including Aurora kinases, fibroblast growth factor receptors (FGFR), and epidermal growth factor receptor (EGFR) nih.govnih.govnih.gov.

Of particular interest is the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is frequently dysregulated in human cancers. A series of thieno[3,2-d]pyrimidine (B1254671) derivatives were developed as potent inhibitors of Class I PI3 kinases acs.org. In this series, a key modification was the replacement of a phenol (B47542) group with a 4-indazolyl moiety. This strategic change aimed to overcome metabolic liabilities, specifically glucuronidation of the phenol. The resulting 4-indazolyl derivative (20 in the study) maintained encouraging biochemical activity against the p110α isoform of PI3K, although it was 12-fold less potent than the parent phenol compound. In contrast, the isomeric 6-indazolyl derivative showed a significant 300-fold reduction in activity, highlighting the critical role of the indazole substitution pattern acs.org. Further optimization of this series led to the discovery of GDC-0941, a potent, selective, and orally bioavailable pan-Class I PI3K inhibitor that advanced to clinical trials acs.org. The indazole group in these compounds typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase in the ATP-binding pocket tandfonline.com.

Receptor Binding Studies (e.g., G-protein coupled receptors, estrogen receptor alpha, 5-HT1A receptors, imidazoline (B1206853) I2 receptor)

Derivatives of this compound have been explored as ligands for various cell surface and nuclear receptors.

G-protein coupled receptors (GPCRs): The indazole scaffold has been used to develop antagonists for GPCRs such as the glucagon (B607659) receptor (GCGR), a target for type II diabetes treatment nih.govresearchgate.net.

Estrogen Receptor Alpha (ERα): Indazole-based compounds have been investigated as selective estrogen receptor degraders (SERDs) and modulators. Structure-activity relationship studies on these derivatives revealed that modifications, such as replacing an ethyl with a cyclobutyl group, could enhance potency against ERα nih.gov.

5-HT1A Receptors: While specific binding data for this compound derivatives at the 5-HT1A receptor is limited, the general class of indazoles has been noted for its high potential affinity for this serotonin (B10506) receptor subtype researchgate.net.

Imidazoline I2 Receptor: A significant finding comes from a study on 2-(4,5-dihydro-1H-imidazol-2-yl)indazole derivatives, which were investigated as selective ligands for the imidazoline I2 receptor nih.govresearchgate.net. This receptor is implicated in various neurological conditions, including pain and neurodegeneration nih.gov. The study synthesized a series of substituted indazoles and measured their binding affinity for I2 receptors and α2-adrenergic receptors. A standout compound, 4-chloro-2-(4,5-dihydro-1H-imidazol-2-yl)indazole (4-Cl-indazim), which is structurally very similar to a 4-bromo analog, demonstrated high affinity for the I2 receptor (Ki = 1.9 ± 0.2 nM) and remarkably low affinity for the α2-adrenergic receptor (Ki = 5845 ± 452 nM). This represents a 3076-fold selectivity for the I2 imidazoline receptor, making such compounds valuable pharmacological tools for studying I2 receptor function nih.gov.

| Compound | Indazole Substitution | I2 Receptor Ki (nM) | α2-Adrenergic Receptor Ki (nM) | Selectivity (α2/I2) |

|---|---|---|---|---|

| 3a | H (Unsubstituted) | 12.6 ± 1.1 | 2930 ± 245 | 233 |

| 3f | 4-Chloro | 1.9 ± 0.2 | 5845 ± 452 | 3076 |

| 3g | 5-Chloro | 2.5 ± 0.3 | 4236 ± 411 | 1694 |

| 3i | 4-Bromo | 2.8 ± 0.3 | 4560 ± 350 | 1628 |

Structure-Activity Relationship (SAR) Studies of this compound Analogs

The systematic study of how chemical structure relates to biological activity (SAR) is crucial for drug discovery. For indazole derivatives, extensive SAR studies have guided the development of potent and selective agents researchgate.netnih.govnih.gov.

In the development of cholinesterase inhibitors, SAR analysis of indazole-thiadiazole hybrids revealed that the nature and position of substituents on the phenyl ring significantly impact inhibitory potential. For instance, the presence of an electron-withdrawing trifluoromethyl (CF3) group at the para position resulted in the most potent BChE inhibitor in the series mdpi.com.

For kinase inhibitors, SAR exploration has been extensive. In the pursuit of FGFR1 inhibitors, it was found that the 2H-indazole tautomer was essential for activity, and the presence of a pyridine (B92270) ring was more favorable than a phenyl ring at another position nih.gov. In the design of FLT3 kinase inhibitors, the indazole moiety served as a critical "hinge binder," and structural modifications to other parts of the molecule were explored to occupy an adjacent hydrophobic pocket, thereby enhancing potency tandfonline.com.

Regarding imidazoline I2 receptor ligands, SAR studies showed that substitution on the benzene (B151609) ring of the indazole core influences both affinity and selectivity. Halogen substitutions at the 4- or 5-position, such as chloro and bromo, were found to significantly increase both affinity and selectivity for the I2 receptor over the α2-adrenoceptor nih.gov. A 4-bromo substituent resulted in a Ki of 2.8 nM and a selectivity of 1628-fold, while a 4-chloro substituent yielded a Ki of 1.9 nM and a selectivity of 3076-fold nih.gov.

Design and Optimization of Pharmacological Agents

The indazole scaffold serves as a versatile starting point for the design and optimization of new drugs nih.govnih.govaub.edu.lb. The process often involves structure-based design, where knowledge of the target's three-dimensional structure is used to guide molecular modifications nih.govacs.org.

A clear example is the development of the PI3K inhibitor GDC-0941 acs.org. The design process began with a lead compound from a different chemical series that had suboptimal pharmacokinetic properties due to metabolic glucuronidation of a phenol group. Rational design led to the hypothesis that replacing the phenol with a bioisosteric indazole ring could block this metabolic pathway while retaining the necessary interactions with the kinase. Synthesis and testing confirmed this hypothesis; the 4-indazolyl derivative showed improved metabolic stability and acceptable oral bioavailability, which, after further optimization of another part of the molecule, led to the clinical candidate acs.org.

Similarly, in the development of Aurora kinase inhibitors, researchers used in silico fragment-based and knowledge-based design approaches nih.govresearchgate.net. They identified the indazole scaffold as a "privileged" structure for this target and optimized it by adding different substituents to achieve potent and isoform-selective inhibitors nih.gov. This highlights a common strategy where a core scaffold like this compound can be systematically decorated with different functional groups to fine-tune its pharmacological profile for a specific biological target.

Emerging Research Frontiers and Future Perspectives

Novel Synthetic Methodologies and Green Chemistry Approaches

The synthesis of 4-Bromo-2-methyl-2H-indazole has traditionally been approached through the methylation of 4-bromo-1H-indazole. A general method involves the reaction of 4-bromo-1H-indazole with a methylating agent such as iodomethane (B122720) in the presence of a base like potassium carbonate. This reaction typically yields a mixture of the N1 and N2 methylated isomers, from which this compound can be isolated.

| Starting Material | Reagents | Product | Ref. |

| 4-Bromo-1H-indazole | Iodomethane, Potassium Carbonate | This compound |

In recent years, the principles of green chemistry have become a significant driver in the innovation of synthetic methodologies, aiming to reduce the environmental impact of chemical processes. For the synthesis of indazole derivatives, several green approaches are being explored. These include the use of environmentally benign solvents, catalyst-free reactions, and energy-efficient methods like microwave-assisted synthesis. researchgate.netmdpi.com

One notable green approach applicable to the synthesis of 2H-indazoles involves the use of copper(I) oxide nanoparticles as a catalyst in a one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) in a green solvent like polyethylene (B3416737) glycol (PEG). organic-chemistry.org Furthermore, visible light-promoted, metal-free synthesis methods are emerging as a sustainable alternative for the functionalization of the indazole core. nih.gov Such photocatalytic methods often operate under mild, ambient conditions, significantly reducing the energy consumption and waste generation associated with traditional synthetic routes. rsc.org The application of these green methodologies to the synthesis of this compound could offer more sustainable and efficient production routes.

Multi-Targeting Approaches in Drug Design

The "one-target, one-drug" paradigm has been the cornerstone of drug discovery for decades. However, for complex multifactorial diseases such as cancer, a multi-targeting approach, where a single drug is designed to interact with multiple targets, is gaining traction. nih.govbiotech-asia.org The indazole scaffold has proven to be a versatile platform for the design of multi-target kinase inhibitors. rsc.org Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Several indazole-based compounds have been developed as multi-targeted tyrosine kinase inhibitors, demonstrating the potential of this scaffold in cancer therapy. biotech-asia.org For instance, derivatives of the indazole core have been designed to simultaneously inhibit key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR). nih.govrsc.org While specific studies on this compound as a multi-target agent are not yet prevalent, its structural similarity to known multi-kinase inhibitors suggests its potential as a starting point for the design of novel multi-targeted therapeutics. The bromo-substituent at the 4-position can serve as a handle for further chemical modifications to optimize binding to multiple kinase targets.

Development of Diagnostic and Imaging Probes